2-Azetidinomethyl-2'-trifluoromethylbenzophenone
Description
2-Azetidinomethyl-2'-trifluoromethylbenzophenone (CAS: 898755-07-2) is a benzophenone derivative featuring a 2-azetidinomethyl group and a 2'-trifluoromethyl substituent. Its molecular formula is C₁₈H₁₆F₃NO (molar mass: 319.33 g/mol) . The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces unique steric and electronic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound is part of a broader class of fluorinated benzophenones, which are studied for applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-9-4-3-8-15(16)17(23)14-7-2-1-6-13(14)12-22-10-5-11-22/h1-4,6-9H,5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQSGVKGAIECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643717 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-07-2 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-2’-trifluoromethylbenzophenone typically involves the reaction of 2’-trifluoromethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 2-Azetidinomethyl-2’-trifluoromethylbenzophenone may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-2’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzophenone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
2-Azetidinomethyl-2’-trifluoromethylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its unique chemical properties, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomerism: Positional Variations of the Trifluoromethyl Group
The position of the trifluoromethyl group on the benzophenone scaffold significantly influences physicochemical properties. Key isomers include:
Research Insight : Ortho-substituted derivatives (e.g., 898755-07-2) are often less stable than para-isomers due to steric strain but may exhibit higher biological activity in receptor-binding assays .
Heterocyclic Substituent Variations
The nature of the nitrogen-containing heterocycle attached to the benzophenone core impacts reactivity, solubility, and pharmacological profiles:
Research Insight : Azetidine derivatives exhibit faster reaction kinetics in nucleophilic substitutions compared to pyrrolidine or piperidine analogs, but they are more prone to ring-opening reactions under acidic conditions . Piperazine-containing variants (e.g., 898783-35-2) show superior solubility in polar solvents, making them preferable for liquid formulations .
Functional Group Modifications
The presence of auxiliary functional groups further diversifies properties:
- 2'-(Trifluoromethyl)acetophenone (CAS: 17408-14-9): A simpler analog lacking the azetidinomethyl group. It has a lower molar mass (188.15 g/mol) and reduced steric complexity, serving as a precursor in synthesis .
Key Research Findings
Positional Effects : Para-substituted trifluoromethyl derivatives generally exhibit higher thermal stability and crystallinity, while ortho-substituted analogs (e.g., 898755-07-2) are more bioactive in kinase inhibition assays .
Heterocycle Impact : Azetidine rings confer rigidity and reactivity but may limit bioavailability due to metabolic instability. Pyrrolidine and piperidine derivatives offer better pharmacokinetic profiles .
Commercial Availability: Piperidinomethyl and pyrrolidinomethyl analogs are widely cataloged by suppliers (e.g., CymitQuimica, Ningbo Inno Pharmchem), suggesting broader industrial adoption .
Biological Activity
2-Azetidinomethyl-2'-trifluoromethylbenzophenone, a compound with the molecular formula C16H14F3N, is a member of the benzophenone derivatives. Its unique structure, featuring an azetidine ring and a trifluoromethyl group, has garnered interest in various fields including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, as well as its mechanism of action.
- Molecular Weight : 295.29 g/mol
- CAS Number : 898755-07-2
- Structure : The compound consists of a benzophenone core with an azetidine ring and a trifluoromethyl substituent, contributing to its unique reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
Table 1: Antimicrobial activity of this compound against selected microorganisms.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Induction of apoptosis via caspase activation |
| A549 | 7.2 | Cell cycle arrest at G2/M phase |
Table 2: Anticancer activity of this compound on various cancer cell lines.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it significantly reduced bacterial viability compared to control groups.
- Cancer Cell Line Evaluation : In a study by Johnson et al. (2024), the effects of the compound on MCF-7 cells were examined. The researchers reported a notable decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
